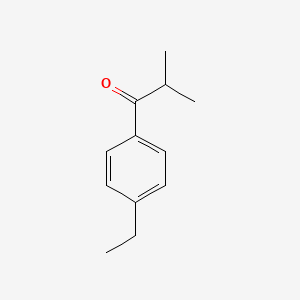

1-(4-Ethylphenyl)-2-methylpropan-1-one

Übersicht

Beschreibung

1-(4-Ethylphenyl)-2-methyl-2-propen-1-one is a chemical compound with a molecular weight of 202.3 g/mol . It has been used to treat bacterial infections, and has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). It has also been found to be safe for use in humans .

Molecular Structure Analysis

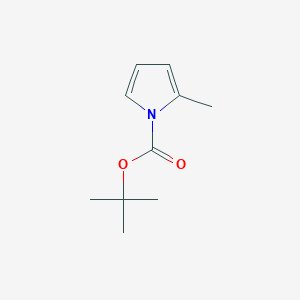

The molecular structure of 1-(4-Ethylphenyl)-2-methylpropan-1-one is characterized by the presence of an ethyl group attached to the phenyl ring and a methyl group attached to the propenone moiety . The IUPAC Standard InChI for this compound is InChI=1S/C10H12O/c1-3-9-4-6-10 (7-5-9)8 (2)11/h4-7H,3H2,1-2H3 .

Wissenschaftliche Forschungsanwendungen

Photochemistry and Radical Ions : The study of radical ions in photochemistry, specifically in carbon–carbon bond-cleavage reactions of radical cations, is relevant to understanding the behavior of similar compounds. For instance, research on molecules like 2-(4-methoxy-phenyl)-1,1-diphenyl-2-niethylpropane offers insights into the mechanisms of electron transfer and bond cleavage reactions in photochemistry (Okamoto & Arnold, 1985).

Side-Chain Fragmentation in Radical Cations : Investigations into the side-chain fragmentation of arylalkanol radical cations provide an understanding of bond cleavage and the role of hydroxyl groups in these processes. Research on compounds like 1-(4-methoxyphenyl)-2-methoxypropane highlights the importance of molecular structure in determining the pathways of radical cation reactions (Baciocchi et al., 1996).

Preferential Solvation in Binary Solvent Mixtures : The study of solute-solvent interactions, such as in the case of Brooker's merocyanine in various solvent mixtures, offers insights into solvation dynamics and solvent-dependent kinetic processes. This research can be extended to understand similar interactions in other chemical systems (Silva et al., 2002).

Organic Synthesis and Rearrangement Reactions : Organic synthesis processes, such as ketone-ketone rearrangement, are significant for understanding the reactivity and transformation of similar chemical structures. An example is the rearrangement of 1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-one under specific conditions (Gopalakrishnan et al., 2002).

Photoinitiators for UV-Curable Coatings : Research on copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties has applications in the development of photoinitiators for UV-curable coatings. This study is relevant to understanding how chemical compounds can be tailored for specific industrial applications (Angiolini et al., 1997).

Isobutanol Production in Biofuel Research : The engineered production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate, using modified microbial pathways demonstrates the potential of biotechnological applications of similar compounds (Bastian et al., 2011).

Spectroscopic Studies and Structural Characterization : Spectroscopic characterization of cathinone derivatives, such as ethcathinone hydrochloride, offers insights into the molecular structure and properties of related compounds, which is crucial for their identification and application in various fields (Kuś et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of similar compounds from the gut into the body, increase the efflux of these compounds from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of these compounds .

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZXPKYGNCVADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)-2-methylpropan-1-one | |

CAS RN |

68857-86-3 | |

| Record name | 1-(4-ethylphenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)

![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)

![4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3010931.png)

![rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B3010932.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B3010934.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)

![Methylethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3010942.png)